Ketone, 3-indolyl morpholinomethyl

Description

Significance of Indole-Containing Scaffolds in Chemical Research

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its widespread presence in natural products and pharmaceuticals. google.comnih.govacs.orgacs.org Its structural versatility allows for modifications at various positions, leading to a diverse array of biological activities. google.comnih.gov Indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antiviral agents. nih.govacs.org The ability of the indole scaffold to mimic the structure of tryptophan, an essential amino acid, allows it to interact with a multitude of biological targets, including enzymes and receptors. google.com

Numerous FDA-approved drugs incorporate the indole scaffold, highlighting its therapeutic importance. acs.orgnih.gov For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug, while Sumatriptan is used in the treatment of migraines. google.comnih.gov The continued exploration of indole chemistry is a vibrant area of research, with new synthetic methodologies constantly being developed to access novel derivatives with enhanced biological profiles. acs.orgresearchgate.netnih.gov

Role of Morpholine (B109124) Moieties in Organic Chemistry

Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties to molecules, making it a valuable building block in drug discovery. The presence of the morpholine ring can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.

Over 20 FDA-approved drugs contain a morpholine moiety, a testament to its significance in pharmaceutical development. For example, Linezolid is an antibiotic used to treat serious bacterial infections, and Gefitinib is an anticancer agent. In organic synthesis, morpholine is also utilized as a secondary amine in various reactions, such as the Mannich reaction, to introduce an aminoalkyl group into a molecule.

Synthetic Utility of Ketone Functional Groups

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of organic synthesis. Its reactivity allows for a vast array of chemical transformations, making ketones valuable intermediates in the construction of complex organic molecules. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can act as a hydrogen bond acceptor.

Ketones can be synthesized through various methods, including the oxidation of secondary alcohols and Friedel-Crafts acylation. They serve as precursors for the synthesis of alcohols, amines, and a variety of heterocyclic compounds. The presence of a ketone group in a molecule can significantly influence its biological activity by participating in key binding interactions with enzymes and receptors.

Overview of Indolyl-Morpholinomethyl-Ketone Structural Features

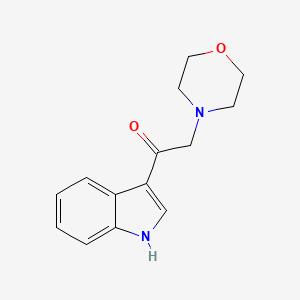

The chemical compound "Ketone, 3-indolyl morpholinomethyl," more systematically named 1-(1H-indol-3-yl)-2-(morpholin-4-yl)ethan-1-one, integrates the three aforementioned functional moieties into a single architecture. The structure consists of an indole ring connected at the 3-position to a ketone, which is in turn attached to a methylene (B1212753) group substituted with a morpholine ring.

While specific research detailing the synthesis and properties of this exact compound is not extensively available in the public domain, its structure can be inferred from its name and the principles of organic chemistry. The indole NH proton, the carbonyl oxygen of the ketone, and the nitrogen atom of the morpholine ring are all capable of participating in hydrogen bonding, which can influence the molecule's conformation and interactions with biological macromolecules. The combination of the lipophilic indole ring and the hydrophilic morpholine moiety imparts an amphiphilic character to the molecule.

A plausible synthetic route for this compound is the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a potential pathway, a precursor such as 3-acetylindole (B1664109) could react with formaldehyde (B43269) and morpholine to yield the target compound.

Table of Compound Properties

| Compound/Moiety | Key Features | Significance in the Target Molecule |

| Indole | Aromatic, bicyclic heterocycle, capable of hydrogen bonding. google.comnih.gov | Core scaffold, contributes to lipophilicity and potential for pi-stacking interactions. google.com |

| Morpholine | Saturated heterocycle with ether and amine functionalities. | Enhances hydrophilicity and metabolic stability, can act as a basic center. |

| Ketone | Carbonyl group (C=O) with an electrophilic carbon. | Serves as a key linker and a site for potential hydrogen bonding and further chemical modification. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(10-16-5-7-18-8-6-16)12-9-15-13-4-2-1-3-11(12)13/h1-4,9,15H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPYPIVZYUDLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184350 | |

| Record name | Ketone, 3-indolyl morpholinomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30256-74-7 | |

| Record name | Ketone, 3-indolyl morpholinomethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 3-indolyl morpholinomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a privileged scaffold in organic chemistry, known for its rich and diverse reactivity. In the context of 3-indolyl morpholinomethyl ketone, the presence of an acyl group at the C-3 position significantly influences the typical reaction pathways of the indole nucleus.

Electrophilic Substitution Reactions at C-3 and Other Positions

The C-3 position of the indole ring is the most electron-rich and, therefore, the most common site for electrophilic attack. researchgate.netquora.comic.ac.uk However, in 3-indolyl morpholinomethyl ketone, this position is already substituted with the morpholinomethyl ketone group. This substitution pattern directs subsequent electrophilic attacks to other positions on the indole ring.

When the C-3 position is occupied, electrophilic substitution can occur at the C-2 position. This reaction often proceeds through a mechanism involving the initial addition of the electrophile to the C-3 position, followed by a rearrangement to the C-2 position. quimicaorganica.orgrsc.org The presence of a strong electron-withdrawing acyl group at C-3 deactivates the pyrrole (B145914) ring towards electrophilic attack, making reactions on the benzene (B151609) portion of the indole nucleus more favorable. researchgate.net Consequently, electrophilic substitution may also be directed to the C-5 or C-7 positions of the benzenoid ring, particularly with the use of strong Lewis acids in Friedel-Crafts type reactions. researchgate.netmasterorganicchemistry.com The regioselectivity of these reactions is often dependent on the specific electrophile and the reaction conditions employed. nih.gov

| Position of Substitution | Conditions Favoring Substitution | References |

| C-2 | Rearrangement from initial C-3 attack | quimicaorganica.orgrsc.org |

| C-5/C-7 | Strong Lewis acids (e.g., AlCl₃), deactivation of the pyrrole ring | researchgate.net |

| N-1 | Competing side reaction, particularly with acylating agents | nih.govorganic-chemistry.org |

Nucleophilic Reactivity of N-H Indoles

The nitrogen atom of the indole ring in 3-indolyl morpholinomethyl ketone possesses a lone pair of electrons and an acidic proton, allowing it to exhibit nucleophilic character. While acylation of indoles often occurs at the C-3 position, N-acylation can be a competing process, especially when the C-3 position is already substituted or under certain reaction conditions. nih.govnih.gov The use of strong bases can facilitate the deprotonation of the N-H group, forming an indolyl anion that is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acylating agents, to yield N-substituted indole derivatives. nih.gov The chemoselectivity between N- and C-functionalization is a critical aspect of indole chemistry and can often be controlled by the choice of reagents and reaction conditions. nih.gov For instance, the use of thioesters as an acyl source has been shown to favor N-acylation. nih.gov

Michael Addition Reactions Involving Indoles

The indole nucleus, particularly at the C-3 position, can act as a competent Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.govscirp.orgorganic-chemistry.org This reactivity is a cornerstone of carbon-carbon bond formation in indole chemistry. In the case of 3-indolyl morpholinomethyl ketone, the substituted C-3 position would hinder its ability to act as a Michael donor at this site. However, the indole nitrogen, after deprotonation, can also participate in Michael additions. More commonly, the indole ring can act as a nucleophile in reactions that are mechanistically related to the Michael addition, such as the addition to activated alkenes. rsc.org These reactions are often catalyzed by Lewis or Brønsted acids. nih.govscirp.org The conjugate addition of indoles to α,β-unsaturated ketones is a well-established method for the synthesis of 3-indolyl ketones. scirp.org

Reactivity of the Ketone Functionality

The ketone group in 3-indolyl morpholinomethyl ketone is a versatile functional handle that undergoes a range of characteristic reactions, including functionalization at the α-carbon and nucleophilic additions to the carbonyl carbon.

Alpha-Functionalization and Enolate Chemistry

The carbon atom adjacent to the ketone carbonyl group (the α-carbon) is activated towards deprotonation, leading to the formation of an enolate. bham.ac.ukwikipedia.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, enabling the functionalization of the α-position. researchgate.netrsc.org The formation of the enolate can be achieved under either acidic or basic conditions. studydrive.netlibretexts.org Once formed, the enolate can participate in reactions such as alkylation, halogenation, and aldol-type condensations. The regioselectivity of enolate formation (in cases of unsymmetrical ketones) can often be controlled by the choice of base and reaction temperature, leading to either the kinetic or thermodynamic enolate. bham.ac.ukwikipedia.org The resulting α-functionalized indolyl ketones are valuable intermediates for the synthesis of more complex molecules. rsc.orgresearchgate.net

| Reaction Type | Electrophile | Product Type | References |

| Alkylation | Alkyl halide | α-Alkyl ketone | researchgate.net |

| Halogenation | Halogen (e.g., Br₂) | α-Halo ketone | studydrive.net |

| Aldol Condensation | Aldehyde or Ketone | β-Hydroxy ketone | libretexts.org |

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide array of nucleophiles. libretexts.orgsavemyexams.com This reactivity is fundamental to many important organic transformations. Nucleophilic addition reactions to 3-acylindoles can lead to a variety of products. For example, reduction of the ketone with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary alcohol. rsc.orgrsc.org The reaction with organometallic reagents, such as Grignard reagents (RMgX), results in the formation of tertiary alcohols after an aqueous workup. acs.orgsigmaaldrich.comnih.govmasterorganicchemistry.com These reactions significantly increase the molecular complexity and provide access to chiral tertiary alcohols, which are important building blocks in medicinal chemistry. nih.gov The ketone can also undergo condensation reactions with amines or their derivatives to form imines or related C=N compounds. umn.eduacs.org Furthermore, the addition of Grignard reagents to nitriles can also be used to synthesize ketones, which can then undergo further nucleophilic attack. masterorganicchemistry.comlibretexts.org

| Nucleophile/Reagent | Product | References |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | rsc.orgrsc.org |

| Grignard Reagent (RMgX) | Tertiary Alcohol | acs.orgsigmaaldrich.comnih.gov |

| Amines (RNH₂) | Imine | umn.edu |

Reactivity of the Morpholine (B109124) Nitrogen

Quantitative studies of amine nucleophilicity, such as those establishing Mayr's nucleophilicity parameters, confirm this trend. For instance, in aqueous solution, the nucleophilicity of morpholine is approximately 300 times lower than that of piperidine. masterorganicchemistry.com This diminished reactivity is a key consideration in predicting the chemical behavior of the morpholinomethyl substituent. While it is less likely to engage in reactions as a primary nucleophile compared to more basic amines, it can still participate under appropriate conditions, particularly in intramolecular processes.

Table 2: Comparison of Nucleophilicity Parameters (N) for Selected Amines This table is interactive. You can sort and filter the data.

| Amine | Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity | Source |

|---|---|---|---|

| Diethylamine | 14.7 | ~100,000x NH₃ | masterorganicchemistry.com |

| Piperidine | 18.1 (in H₂O) | High | masterorganicchemistry.com |

| Morpholine | 15.6 (in H₂O) | Moderate (Reduced by O atom) | masterorganicchemistry.com |

| Ethylamine | 12.9 | ~1000x NH₃ | masterorganicchemistry.com |

Despite its attenuated nucleophilicity, the morpholine nitrogen can play a significant role in both intermolecular and intramolecular reactions. In intermolecular reactions, it can function as a base or a nucleophile, although stronger bases or more potent nucleophiles present in the reaction mixture may compete.

Its role becomes particularly pronounced in intramolecular scenarios. When a suitable electrophilic center is located elsewhere in the molecule, the morpholine nitrogen can act as an internal nucleophile, leading to cyclization reactions. youtube.com The formation of five- or six-membered rings through such intramolecular SN2-type reactions is a common and often favored pathway in organic synthesis. youtube.comyoutube.com For example, molecules containing both an amine and a leaving group can undergo intramolecular cyclization to form heterocyclic structures. nih.gov In the context of 3-indolyl morpholinomethyl ketone, derivatization to introduce an electrophilic site could trigger an intramolecular reaction involving the morpholine nitrogen, leading to the formation of novel polycyclic systems.

Intermolecular Interactions and Reaction Pathways

The reaction between an indole and a ketone can proceed through several mechanistic pathways, largely dictated by the catalyst and reaction conditions. One key reaction is the Friedel-Crafts-type alkylation at the electron-rich C3 position of the indole ring.

A plausible mechanism, particularly under base catalysis, involves the initial deprotonation of the indole N-H proton. beilstein-journals.org This increases the nucleophilicity of the indole ring system. The resulting indolate anion then attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation yields a tertiary alcohol intermediate. In the presence of an acid catalyst, this alcohol can be eliminated to form an indolyl-alkene or participate in further transformations. A proposed mechanism for the reaction of an indole with a ketone, catalyzed by a base like K₂CO₃ with a phase-transfer catalyst (n-Bu₄PBr), suggests that a hydrogen bond interaction between the indole N-H and the catalyst complex facilitates the nucleophilic attack on the ketone. beilstein-journals.org

Alternatively, under Lewis acid catalysis, such as with Bismuth(III) triflate (Bi(OTf)₃), the reaction follows a different course. The Lewis acid coordinates to the carbonyl oxygen of the ketone, enhancing its electrophilicity and making it more susceptible to attack by the indole C3 position. nih.gov This leads to the formation of a 3-substituted indolylmethanol intermediate, which can then undergo further acid-catalyzed reactions like dehydration or cyclization. nih.gov

Palladium catalysis introduces yet another set of mechanistic possibilities. The reaction of indolylmethyl derivatives can proceed through the formation of a plausible η³-indolyl-palladium intermediate, which can then be attacked by nucleophiles at different positions, offering a handle to control reaction selectivity. nih.gov

The choice of catalyst is paramount in directing the outcome of reactions involving the 3-indolyl morpholinomethyl ketone scaffold. Different catalytic systems activate the substrates through distinct mechanisms, leading to a diverse array of potential products.

Lewis and Brønsted Acid Catalysis: Lewis acids like iron(III) chloride (FeCl₃) or bismuth(III) triflate (Bi(OTf)₃) and Brønsted acids activate the ketone carbonyl group, facilitating nucleophilic attack by the indole. nih.govnih.gov This is the basis for Friedel-Crafts alkylations and bis(indolyl)methane synthesis. nih.gov Brønsted acid ionic liquids have also been shown to effectively catalyze the Michael addition of indoles to α,β-unsaturated ketones by coordinating with the carbonyl oxygen. mdpi.com

Organocatalysis: Chiral organocatalysts, including those based on thiourea (B124793) or phosphoric acids, are employed in asymmetric Friedel-Crafts reactions to produce enantiomerically enriched indole derivatives. nih.gov Amino acids like L-proline can catalyze condensations through a proposed sequential base-acid promotion mechanism, where the amine part of the catalyst forms an imine intermediate with a carbonyl compound, activating it for subsequent reaction with the indole. rsc.org

Transition Metal Catalysis: Palladium catalysts are exceptionally versatile. They can enable C(sp³)–H activation and functionalization under specific conditions, potentially involving a Pd(IV) intermediate. cam.ac.uk For indole derivatives, palladium catalysis can facilitate Tsuji-Trost type reactions or Suzuki-Miyaura cross-couplings, proceeding through distinct intermediates like η³-indolyl-palladium complexes, which are not accessible via other catalytic methods. nih.gov

Halogen Catalysis: Molecular iodine (I₂) has been identified as a mild and effective catalyst for reactions such as Michael additions. The catalytic effect is attributed to halogen bonding, where the iodine molecule acts as a Lewis acid to activate the electrophile, rather than through the formation of HI (hidden Brønsted acid catalysis). acs.org

Table 3: Influence of Catalytic Systems on Indole-Ketone Reactions This table is interactive. You can sort and filter the data.

| Catalyst System | Catalyst Example(s) | General Mechanism | Typical Reaction | Source(s) |

|---|---|---|---|---|

| Lewis Acid | Bi(OTf)₃, FeCl₃ | Activation of carbonyl group | Friedel-Crafts Alkylation, Bis-indolylation | nih.govnih.gov |

| Brønsted Acid | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Activation of carbonyl group | Michael Addition | mdpi.com |

| Organocatalyst | L-proline, Chiral Thioureas | Iminium/Enamine formation, H-bonding | Condensation, Asymmetric F-C Reaction | nih.govrsc.org |

| Transition Metal | Pd(OAc)₂, Pd(PPh₃)₄ | Oxidative Addition, C-H Activation | Cross-Coupling, C-H Functionalization | nih.govcam.ac.uk |

| Halogen Catalyst | I₂ | Halogen bond activation | Michael Addition | acs.org |

Stereochemical Control in Synthesis

The synthesis of "Ketone, 3-indolyl morpholinomethyl" presents a significant stereochemical challenge due to the presence of a chiral center at the carbon atom linking the indole ring, the morpholine moiety, and the ketone group. Achieving control over the absolute configuration of this stereocenter is crucial for the development of enantiomerically pure compounds. Research into the stereoselective synthesis of structurally related α-amino ketones and 3-substituted indoles provides a strong foundation for proposing effective strategies to control the stereochemistry in the synthesis of this specific ketone.

The primary approach to inducing stereoselectivity in the formation of the C-C bond between the indole and the morpholinomethyl fragment is through the use of chiral catalysts in a Mannich-type reaction. This can involve either the reaction of an indole nucleophile with a pre-formed or in-situ generated chiral iminium ion derived from morpholine and a ketone precursor, or the reaction of a morpholine-based nucleophile with a chiral electrophile derived from indole.

Catalytic Asymmetric Mannich Reactions

Drawing parallels from studies on analogous systems, organocatalysis, particularly with proline and its derivatives, stands out as a promising strategy. Chiral organocatalysts can activate the reactants and create a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer. For instance, solid-supported organocatalysts based on 4-hydroxyproline (B1632879) have been successfully employed in the asymmetric Mannich reaction of 2-aryl-3H-indol-3-ones with aldehydes and ketones, affording products with excellent diastereoselectivities (up to 20:1) and enantioselectivities (up to 99% ee). nih.gov This suggests that a similar catalytic system could be adapted for the three-component reaction of an indole, formaldehyde (B43269) (or a glyoxylate (B1226380) derivative), and morpholine to yield the target ketone with high stereocontrol.

Another powerful approach involves the use of chiral Lewis acid or Brønsted acid catalysis. Chiral Lewis acids can coordinate to the electrophile, rendering it more susceptible to nucleophilic attack while simultaneously shielding one of its faces. nih.gov Similarly, chiral Brønsted acids can activate the electrophile through hydrogen bonding and guide the nucleophilic attack of the indole. rsc.orgresearchgate.net Cooperative catalysis, utilizing both a Lewis acid and a chiral Brønsted acid, has been shown to be highly effective in controlling the stereochemistry of Nazarov cyclizations of indole enones, which also involves a proton transfer to a chiral center. rsc.orgresearchgate.net This dual catalytic approach could be explored for the synthesis of "this compound" to achieve high levels of enantioselectivity.

The table below summarizes representative catalytic systems and their effectiveness in analogous stereoselective Mannich reactions involving indole derivatives, providing a predictive framework for the synthesis of the target compound.

| Catalyst/Ligand | Electrophile | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Resin-immobilized 4-hydroxyproline | Aldehydes/Ketones | 2-Aryl-3H-indol-3-ones | up to 20:1 | up to 99% | nih.gov |

| [Cu(CH₃CN)₄]PF₆ / Chiral Ligand | Imines | α-CF₂CF₂Br 7-azaindoline acetamide | - | up to 96% | mdpi.com |

| (CuOTf)₂·benzene / Chiral Aziridine Phosphine | β-Nitrostyrene | Indoles | - | up to 92% | nih.gov |

| Chiral Spiro Phosphoric Acid / ZnCl₂ | Indole Enone | - | - | up to 95:5 er | rsc.orgresearchgate.net |

This table is illustrative and based on analogous reactions. The specific outcomes for the synthesis of "this compound" would require experimental validation.

Substrate and Auxiliary Control

Beyond catalytic methods, substrate-controlled and auxiliary-based approaches offer alternative avenues for stereocontrol. youtube.com In a substrate-controlled synthesis, a pre-existing chiral center within the indole or morpholine starting material can direct the stereochemical outcome of the C-C bond formation. An auxiliary-based strategy would involve the temporary attachment of a chiral auxiliary to either the indole or the morpholine precursor. This auxiliary would then guide the stereoselective reaction, after which it can be cleaved to afford the enantiomerically enriched target molecule. While often requiring additional synthetic steps for attachment and removal, chiral auxiliaries can provide a high degree of stereochemical induction.

Theoretical and Computational Chemistry

Molecular Structure and Conformation Analysis

Computational methods are instrumental in elucidating the three-dimensional structure and conformational possibilities of complex molecules like 3-indolyl morpholinomethyl ketone.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and ground state properties of molecules. By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the optimized geometry of 3-indolyl morpholinomethyl ketone can be determined. bhu.ac.in These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement. For instance, the bond lengths within the indole (B1671886) ring and the morpholine (B109124) moiety, as well as the connecting ketone bridge, can be precisely calculated. These theoretical values can then be compared with experimental data, if available, to validate the computational model.

Table 1: Calculated Ground State Geometrical Parameters for 3-Indolyl Morpholinomethyl Ketone (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (indole) | ~1.37-1.45 Å |

| Bond Length | C-N (indole) | ~1.38 Å |

| Bond Length | C=O (ketone) | ~1.23 Å |

| Bond Length | C-N (morpholine) | ~1.46 Å |

| Bond Angle | C-CO-C | ~120° |

| Dihedral Angle | Indole-Ketone | Variable |

| Dihedral Angle | Ketone-Morpholine | Variable |

Note: The values in this table are representative and would be specifically calculated in a dedicated DFT study.

Conformational Landscapes of Complex Indole-Morpholine-Ketone Structures

The presence of flexible single bonds in the morpholinomethyl ketone side chain allows for multiple low-energy conformations. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's dynamic behavior. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This reveals the global minimum energy conformation, which is the most likely structure to be observed, as well as other local minima that might be accessible at room temperature. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.

Electronic Structure and Reactivity Predictions

The electronic properties of 3-indolyl morpholinomethyl ketone are key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For 3-indolyl morpholinomethyl ketone, the HOMO is typically located on the electron-rich indole ring, while the LUMO is often centered on the carbonyl group of the ketone. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 3-Indolyl Morpholinomethyl Ketone (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0 to -5.5 eV |

| LUMO | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | 4.0 to 4.5 eV |

Note: The values in this table are representative and would be specifically calculated in a dedicated FMO analysis.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 3-indolyl morpholinomethyl ketone, the MEP would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom on the indole nitrogen would exhibit a positive potential, indicating its acidic character. Mulliken atomic charge analysis further quantifies the charge at each atomic center, providing a more detailed picture of the charge distribution. bhu.ac.in

Prediction of Preferred Reaction Sites

By combining the insights from FMO theory and MEP analysis, the preferred sites for nucleophilic and electrophilic attack can be predicted. The indole ring, particularly the C2 position, is often a site for electrophilic substitution due to the high electron density of the HOMO in that region. Conversely, the carbonyl carbon of the ketone is electron-deficient and represents a prime target for nucleophilic attack. The nitrogen atom of the morpholine ring, with its lone pair of electrons, can also act as a nucleophilic center. These predictions are invaluable for designing synthetic routes and understanding potential metabolic transformations of the molecule. nih.govbeilstein-archives.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for dissecting the intricate details of chemical reactions involving 3-indolyl morpholinomethyl ketone. This approach allows for a molecular-level understanding of reaction pathways, the identification of transient species such as transition states, and the quantification of energy profiles that dictate reaction feasibility and rates.

Transition State Analysis and Energy Barriers

At the heart of understanding a chemical reaction's kinetics is the characterization of its transition state and the associated energy barrier. Computational methods, particularly Density Functional Theory (DFT), are adept at mapping the potential energy surface of a reaction. bohrium.comchemrxiv.orgnih.gov This allows for the precise location of the transition state, which is the highest energy point along the reaction coordinate, and the calculation of the activation energy. A lower activation energy barrier corresponds to a faster reaction rate.

For reactions involving indole derivatives, computational analysis can help determine the most energetically favorable pathway. nih.govresearchgate.netcopernicus.org For example, in a hypothetical reaction of 3-indolyl morpholinomethyl ketone, different pathways (Pathway A vs. Pathway B) would exhibit distinct transition state geometries and energy barriers, as illustrated in the hypothetical data below. The geometry of the transition state provides critical insights into the steric and electronic factors governing the reaction. researchgate.net

Table 1: Illustrative Energy Barriers for a Reaction of 3-indolyl morpholinomethyl ketone

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method/Basis Set |

|---|---|---|

| Pathway A | 22.5 | B3LYP/6-31G |

| Pathway B | 28.1 | B3LYP/6-31G |

Note: The data presented in this table is for illustrative purposes and actual values would be derived from specific computational studies on the reaction of interest.

Computational Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a sensitive probe of reaction mechanisms, revealing whether a particular bond is broken in the rate-determining step. princeton.eduwikipedia.orglibretexts.org Computational KIE studies complement experimental findings by theoretically predicting the effect of isotopic substitution on the reaction rate. princeton.eduacs.org This is achieved by calculating the vibrational frequencies of the ground and transition states for both the light (e.g., containing ¹H) and heavy (e.g., containing ²H or D) isotopologues. princeton.eduwikipedia.org

The difference in zero-point vibrational energies between the isotopologues in the ground state versus the transition state is the primary determinant of the primary KIE. princeton.edu A significant calculated KIE (typically kH/kD > 2) for a C-H bond strongly implies that this bond is cleaved during the rate-limiting step of the reaction. libretexts.org For 3-indolyl morpholinomethyl ketone, computational KIE studies could be employed to elucidate mechanisms of reactions involving, for instance, C-H bond activation on the indole ring.

Structure-Reactivity Relationships: Computational Insights

Computational chemistry provides profound insights into how the molecular structure of 3-indolyl morpholinomethyl ketone dictates its chemical reactivity. By modeling the molecule and its derivatives, it is possible to understand and predict how structural modifications will influence its behavior in chemical reactions.

Influence of Substituents on Chemical Reactivity

The reactivity of the 3-indolyl morpholinomethyl ketone scaffold can be fine-tuned by the introduction of various substituents on the indole ring. bohrium.comresearchgate.netmdpi.com Computational studies can quantitatively predict the impact of these substituents. bohrium.comchemrxiv.orgchemrxiv.org

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule. An EDG, for example, would increase the electron density on the indole ring, potentially making it more susceptible to electrophilic attack. Conversely, an EWG would decrease the electron density, rendering the ring less reactive towards electrophiles. bohrium.com

These effects can be quantified by calculating molecular descriptors such as electrostatic potential maps, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions. bohrium.comchemrxiv.org A smaller HOMO-LUMO gap generally correlates with higher reactivity. bohrium.com

Table 2: Hypothetical Frontier Orbital Energies for Substituted 3-indolyl morpholinomethyl ketones

| Substituent at C5 of Indole | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -H (Unsubstituted) | -6.02 | -1.35 | 4.67 |

| -OCH₃ (Electron-Donating) | -5.81 | -1.28 | 4.53 |

| -NO₂ (Electron-Withdrawing) | -6.33 | -2.01 | 4.32 |

Note: This data is hypothetical and serves to illustrate the expected trends from computational analysis.

Theoretical Basis for Scaffold Design Principles

The insights from computational structure-reactivity studies form a rational foundation for the design of novel molecules based on the 3-indolyl morpholinomethyl ketone scaffold. nih.govmdpi.comunipi.itmdpi.com By understanding how structural changes affect reactivity and other properties, chemists can tailor molecules for specific purposes. nih.govmdpi.commdpi.comnih.gov

For instance, in drug discovery, if the goal is to enhance the binding of a molecule to a biological target, computational methods like molecular docking can predict binding affinities and modes. bohrium.com The electronic properties derived from quantum chemical calculations can serve as parameters in Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular structure with biological activity. nih.gov

This computationally-driven approach accelerates the drug discovery pipeline by prioritizing the synthesis and evaluation of compounds with the highest probability of success, thus optimizing resources. The principles gleaned from theoretical calculations empower synthetic chemists to make more informed decisions in the design of new 3-indolyl morpholinomethyl ketone derivatives.

Applications in Advanced Organic Synthesis and Material Precursors

Utilization as a Versatile Synthetic Building Block

(1H-Indol-3-yl)(morpholino)methanone, by virtue of its constituent parts, presents a rich platform for a variety of chemical transformations. The indole (B1671886) ring, particularly the electron-rich C3 position, is a well-established site for electrophilic substitution, while the ketone and morpholine (B109124) moieties offer additional handles for synthetic manipulation.

Research into related structures, such as (phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone, highlights the chemical accessibility of the C3-acylindole framework. In this reported synthesis, the precursor, 1-phenylsulfonyl-(1H-indol-3-yl)(phenyl)methanol, was oxidized using manganese dioxide to afford the corresponding ketone. nih.gov This suggests that similar oxidative strategies could be employed in the synthesis and modification of (1H-Indol-3-yl)(morpholino)methanone.

Precursor for Complex Molecular Architectures

The strategic placement of the indole, ketone, and morpholine functionalities within a single molecule makes (1H-Indol-3-yl)(morpholino)methanone a valuable precursor for the synthesis of more elaborate and potentially bioactive molecules. The indole nucleus itself is a key component of numerous natural products and pharmaceuticals.

While direct examples of total syntheses starting from (1H-Indol-3-yl)(morpholino)methanone are not extensively documented in readily available literature, the known reactivity of 3-acylindoles provides a roadmap for its potential applications. For instance, the ketone functionality can be a site for nucleophilic attack, leading to the formation of alcohols, which can then be further elaborated. The indole C2 position can be functionalized, and the N-H of the indole can be substituted to introduce additional diversity.

The synthesis of complex indole derivatives often involves multi-component reactions where an indole derivative is a key starting material. For example, the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives has been achieved through a three-component reaction of indole, an aldehyde, and a pyrazolone. mdpi.com This demonstrates the capacity of the indole scaffold to participate in the construction of complex heterocyclic systems.

Development of Novel Chemical Methodologies Utilizing the Scaffold

The unique electronic and steric properties of (1H-Indol-3-yl)(morpholino)methanone can be harnessed to develop novel synthetic methodologies. The interplay between the electron-rich indole and the electron-withdrawing acyl group, modified by the morpholine, can lead to unique reactivity patterns.

Methodologies centered around the functionalization of the indole core are of particular interest. For example, the development of catalytic systems for the C-H activation of indoles allows for direct and atom-economical modifications. While specific studies on (1H-Indol-3-yl)(morpholino)methanone are not prevalent, the broader field of indole chemistry suggests that this compound could be a valuable substrate for such transformations.

The indolylglyoxylamide scaffold, a related structural motif, has been explored for its utility in medicinal chemistry, indicating the potential for the broader class of C3-functionalized indoles to serve as templates for the discovery of new reactions and bioactive compounds. nih.gov

Catalyst Design and Ligand Development from Indole-Morpholine-Ketone Derivatives

The combination of a nitrogen-containing heterocycle (indole and morpholine) and a carbonyl group in (1H-Indol-3-yl)(morpholino)methanone provides multiple coordination sites for metal ions. This suggests that derivatives of this compound could be designed as ligands for transition metal catalysis.

Modification of the indole nitrogen or the morpholine ring could be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. For example, the synthesis of chiral ligands derived from this scaffold could be explored for applications in asymmetric catalysis.

While the direct application of (1H-Indol-3-yl)(morpholino)methanone derivatives as catalysts is an area ripe for exploration, the broader precedent of using indole- and morpholine-containing molecules in catalysis supports this potential. For instance, morpholine-based organocatalysts have been developed for various organic transformations. nih.gov

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes

The classical synthesis of 3-indolyl morpholinomethyl ketone, typically achieved through a Mannich-type reaction, provides a solid foundation. However, future research should pivot towards more innovative and efficient synthetic strategies. The exploration of unconventional routes such as visible-light photocatalysis and continuous flow chemistry presents exciting opportunities.

Photocatalysis, which utilizes light to drive chemical reactions, offers a milder and more selective alternative to traditional thermal methods. nih.govnih.gov The application of photoredox catalysis could enable the generation of radical intermediates from indole (B1671886) and morpholine (B109124) precursors under ambient conditions, potentially leading to novel reaction pathways and improved yields. nih.gov For instance, a photocatalytic approach could circumvent the need for pre-functionalized starting materials, thus improving atom economy. nih.gov

Continuous flow chemistry is another promising avenue for the synthesis of this ketone. nih.govresearchgate.netuc.pt Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. nih.govresearchgate.net The transition from batch to flow processes for the synthesis of indole derivatives has already demonstrated significant improvements in yield and efficiency. researchgate.netuc.pt

Advanced Mechanistic Characterization Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 3-indolyl morpholinomethyl ketone is paramount for optimizing its synthesis and predicting its behavior. While the general mechanism of the Mannich reaction is understood to involve the formation of an iminium ion, detailed mechanistic studies on this specific system are lacking. wikipedia.orglibretexts.org

Future investigations should employ advanced in-situ spectroscopic techniques, such as ReactIR and process NMR, to monitor the reaction in real-time. These methods can provide invaluable data on the formation and consumption of intermediates, helping to elucidate the reaction kinetics and identify potential side reactions. nih.gov

Furthermore, computational chemistry, particularly Density Functional Theory (DFT) calculations, can offer deep insights into the reaction mechanism. researchgate.net DFT studies can model the transition states of the reaction, calculate activation energies, and explain the observed regioselectivity, providing a theoretical framework to complement experimental findings. researchgate.net

Expansion of Structure-Reactivity Paradigms

Systematic exploration of the structure-reactivity relationships (SRRs) of 3-indolyl morpholinomethyl ketone is crucial for tuning its properties for specific applications. This involves the synthesis and evaluation of a library of derivatives with modifications to the indole, morpholine, and ketone moieties.

Table 1: Proposed Structure-Reactivity Relationship Studies

| Modification Site | Substituent Type | Expected Impact on Reactivity | Potential Application |

| Indole Ring (e.g., C5-position) | Electron-donating (e.g., -OCH3) | Increased nucleophilicity, faster reaction rates | Enhanced biological activity |

| Indole Ring (e.g., C5-position) | Electron-withdrawing (e.g., -NO2) | Decreased nucleophilicity, slower reaction rates | Modified electronic properties for materials science |

| Morpholine Ring | Steric bulk (e.g., substituted morpholine) | Hindered approach to the reaction center, altered selectivity | Fine-tuning of molecular recognition |

| Ketone Moiety | Replacement with other functional groups | Altered electrophilicity and chemical handles | Development of novel probes and sensors |

Sustainable and Scalable Synthesis Development

The principles of green chemistry should be at the forefront of future synthetic efforts for 3-indolyl morpholinomethyl ketone. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

The use of water as a solvent has been shown to be effective for the synthesis of related indole derivatives, offering a green and cost-effective alternative to traditional organic solvents. beilstein-journals.orgbeilstein-archives.org The development of a water-based synthesis for 3-indolyl morpholinomethyl ketone would represent a significant step towards a more sustainable process.

Furthermore, the use of solid-supported or recyclable catalysts can simplify product purification and reduce waste. nih.gov For instance, silica-supported acid catalysts have been successfully employed for the synthesis of bis-indolylmethanes and could be adapted for the production of the target ketone. nih.gov Combining these approaches with the scalability of continuous flow synthesis would provide a robust and environmentally responsible manufacturing process. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Advantages | Disadvantages | Sustainability | Scalability |

| Conventional Batch Synthesis | Well-established procedures | Often requires harsh conditions, generates waste | Low to Moderate | Moderate |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity | May require expensive photocatalysts | High | Moderate to High |

| Continuous Flow Chemistry | Excellent process control, enhanced safety | Initial setup cost can be high | High | High |

| Water-Based Synthesis | Environmentally friendly, low cost | Substrate solubility can be a challenge | Very High | High |

| Solid-Supported Catalysis | Easy catalyst recovery and reuse | Catalyst deactivation can occur | High | High |

Design of Chemically Responsive Systems Based on the Core Scaffold

The inherent reactivity of the indole and ketone functionalities within the 3-indolyl morpholinomethyl ketone scaffold makes it an attractive candidate for the development of chemically responsive systems. These systems are designed to undergo a measurable change in their properties in response to a specific chemical stimulus.

For instance, the indole nucleus can be oxidized or can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition or condensation reactions. These reactive sites could be exploited to design fluorescent probes that change their emission properties upon binding to a target analyte. The synthesis of derivatives with tailored electronic properties could lead to new materials for organic electronics or sensors. The development of such "smart" materials based on the 3-indolyl morpholinomethyl ketone core represents a frontier of research with wide-ranging potential applications.

Q & A

Q. What established synthetic methodologies are used to prepare 3-indolyl morpholinomethyl ketone, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of 3-indolyl morpholinomethyl ketone involves radical coupling strategies. A validated approach (Scheme 5.211 in ) utilizes indole anions and ketone enolates oxidized by Cu(II) salts to generate radicals, which couple to form the product. Key parameters for optimization include:

- Catalyst Screening : Testing transition metals (e.g., Cu, Fe) to enhance radical generation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature Control : Maintaining 60–80°C balances radical stability and reaction rate.

Characterization via -NMR and -NMR confirms regioselectivity at the 3-position of indole. Comparative melting point analysis with structurally similar indole derivatives (e.g., 116–117°C for 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole in ) can validate purity .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in 3-indolyl morpholinomethyl ketone?

Methodological Answer:

- Spectroscopy : -NMR identifies protons on the indole (δ 7.2–7.8 ppm) and morpholine (δ 3.5–3.7 ppm) moieties. IR confirms the carbonyl stretch (~1700 cm).

- X-Ray Crystallography : Single-crystal analysis (as in ) resolves bond angles and stereochemistry. For conflicting data (e.g., Schiff test ambiguity in ), cross-validate with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What mechanistic evidence supports the radical coupling pathway in synthesizing 3-indolyl morpholinomethyl ketone, and how does it influence stereochemical outcomes?

Q. What experimental models are suitable for evaluating the neuroprotective potential of 3-indolyl morpholinomethyl ketone, given conflicting data on ketone efficacy?

Methodological Answer:

- In Vitro : Expose neuronal cell lines (e.g., SH-SY5Y) to oxidative stressors (HO) and measure viability via MTT assay. Compare with endogenous ketones (e.g., acetone in ).

- In Vivo : Use hyperbaric oxygen models () to induce CNS oxygen toxicity in rodents. Monitor seizure thresholds and correlate with blood β-hydroxybutyrate (BHB) levels (). Address contradictions by testing dose-dependent responses and using isogenic controls to minimize variability .

Q. How can 3-indolyl morpholinomethyl ketone be integrated into the convergent synthesis of indole alkaloids, and what challenges arise in diastereoselectivity?

Methodological Answer: The compound serves as a key intermediate in alkaloid synthesis (e.g., Fischer-indoles in ). Challenges include:

- Protecting Group Strategy : Temporarily block reactive sites (e.g., morpholine nitrogen) during cross-coupling.

- Diastereoselectivity : Use chiral auxiliaries or asymmetric catalysis to control stereocenters. X-ray analysis (as in ) validates configurations. Case studies show enantiomerically pure products when coupling with stereogenic ketones () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.